REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([P:17]([C:26]2[CH:31]=[CH:30][C:29]([O:32][CH3:33])=[CH:28][CH:27]=2)[C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)=[CH:13][CH:12]=1.C(O)CO>[Ni](Cl)Cl.O>[Br-:1].[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]([P+:17]([C:26]2[CH:27]=[CH:28][C:29]([O:32][CH3:33])=[CH:30][CH:31]=2)([C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:8])=[CH:19][CH:20]=1 |f:5.6|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(volume, 200 ml) equipped with a condenser and a stirrer
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
the deposited crystal was washed with toluene
|
Type
|
FILTRATION
|
Details
|
taken out through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].COC1=CC=C(C=C1)[P+](C1=C(C=CC=C1)O)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |